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Compound of Interest

Compound Name: Fanapanel

Cat. No.: B1684397

For Research Use Only. Not for use in humans.

Introduction

Fanapanel, also known by its developmental code ZK200775 and as MPQX, is a potent and
selective competitive antagonist of the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
(AMPA) and kainate receptors. It demonstrates significantly less activity at N-methyl-D-
aspartate (NMDA) receptors.[1] Developed for its neuroprotective potential in ischemic events
such as stroke and trauma, its clinical development was halted due to a narrow therapeutic
window and severe adverse effects in human trials, including excessive sedation and transient
neurological deterioration.[2]

These application notes provide a guide for researchers utilizing Fanapanel in preclinical in
vivo studies, summarizing key experimental data and providing protocols for administration
based on published literature.

Mechanism of Action

Fanapanel competitively antagonizes the AMPA and kainate subtypes of ionotropic glutamate
receptors. In the central nervous system, glutamate is the primary excitatory neurotransmitter.
During an ischemic event, excessive glutamate release leads to over-activation of these
receptors, causing an influx of ions like Ca2+ and Na+. This excitotoxicity triggers a cascade of
intracellular events leading to neuronal damage and death. By blocking AMPA and kainate
receptors, Fanapanel inhibits this excitotoxic cascade, thereby conferring neuroprotection.
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Fanapanel's competitive antagonism of AMPA/Kainate receptors.

Data Presentation
Binding Affinity and In Vitro Potency

Ligand/Assay Target Parameter Value

Quisqualate AMPA Receptor Ki 3.2 nM[1]
Kainate Kainate Receptor Ki 100 nM[1]
NMDA NMDA Receptor Ki 8.5 uM[1]

AMPA-induced

AMPA Receptor IC50 21 nM[3]
currents

In Vivo Efficacy in Rodent Models of Ischemia
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. Ischemia Administrat
Species ) Dosage Outcome Reference
Model ion Route
Permanent
Middle 34%
Intravenous o
Cerebral ) ) reduction in
Mouse (i.v.) Infusion 10 mg/kg/h ) [4]
Artery infarct
. (6h)
Occlusion volume
(MCAO)
24%
Permanent i.v. Infusion reduction in
Rat 3 mg/kg/h ) [4]
MCAO (6h) infarct
volume
29%
Permanent i.v. Infusion reduction in
Rat 10 mg/kg/h ) [4]
MCAO (6h) infarct
volume
: : : 45%
Transient i.v. Infusion o
reduction in
Rat MCAO (90 (6h, at 0.1 mg/kg/h ) [4]
) ) infarct
min) reperfusion)
volume
: : : 35%
Transient i.v. Infusion o
reduction in
Rat MCAO (90 (6h, at 3 mg/kg/h ) [4]
] ] infarct
min) reperfusion)
volume

In Vivo Effects on Seizure Threshold and Motor
Coordination in Mice
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. Administration
Test Endpoint Dosage
Route

AMPA-induced clonic

] THRD50 V. 2.9 mg/kg[1]
seizures
Kainate-induced )
) ) THRD50 V. 1.6 mg/kg[1]
clonic seizures
Motor Coordination )
ED50 V. 14.6 mg/kg[1]

(Rotarod)

*THRD50: Threshold
dose required to
elevate the seizure
threshold in 50% of

animals.

ED50: Dose effective
in producing motor
impairment in 50% of

animals.

Experimental Protocols

Protocol 1: Preparation of Fanapanel for Intravenous
Administration

Fanapanel's phosphonate group confers improved water solubility over previous
guinoxalinedione antagonists. While specific vehicles are not always detailed in publications, a
sterile isotonic saline solution is appropriate for intravenous administration.

Materials:
o Fanapanel (MPQX/ZK200775) powder
o Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

e Sterile vials
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e \ortex mixer

o Sterile filters (0.22 pm)

Procedure:

Calculate the required amount of Fanapanel based on the desired final concentration and
volume.

o Aseptically weigh the Fanapanel powder and transfer it to a sterile vial.
e Add the required volume of sterile 0.9% saline to the vial.

o Vortex the solution until the Fanapanel is completely dissolved. The introduction of the
methylphosphonate group was designed to dramatically improve solubility.[4]

 Sterile-filter the final solution using a 0.22 pm syringe filter into a new sterile vial.

» Store the prepared solution appropriately. For short-term storage, 2-8°C is recommended.
For longer-term storage, consult supplier data; aliquoting and freezing at -20°C or -80°C is a
common practice.[1]

Protocol 2: In Vivo Neuroprotection Study in a Rat
MCAO Model

This protocol is based on the methodology described by Turski et al. (1998) for evaluating the
neuroprotective effects of Fanapanel in a focal ischemia model.[4]

Experimental Workflow:
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Workflow for assessing Fanapanel's neuroprotective efficacy.

Procedure:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1684397?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

¢ Animal Model: Use adult male Wistar or Fischer 344 rats.

¢ Anesthesia and Surgery: Anesthetize the animal and induce permanent or transient focal
cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO) using established surgical
techniques.

» Catheterization: For intravenous infusion, cannulate the external jugular vein.
e Drug Administration:
o Prepare Fanapanel solution as described in Protocol 1.

o Begin the continuous intravenous infusion of Fanapanel at the desired dose (e.g., 0.1 to
10 mg/kg/h) for a duration of 6 hours.[4]

o The timing of administration can be varied: either immediately after MCAO or with a delay
(e.g., 1 to 5 hours post-occlusion) to determine the therapeutic window.[4]

o Physiological Monitoring: Throughout the procedure and recovery, maintain and monitor the
animal's body temperature at 37.5 + 0.5°C.[4]

o Endpoint Analysis:

o At a predetermined time point (e.g., 24 hours or 7 days) post-ischemia, euthanize the
animals.

o Harvest the brains for analysis of infarct volume using staining methods such as 2,3,5-
triphenyltetrazolium chloride (TTC) or vanadium acidic fuchsin.[4]

o Quantify the infarct size using stereological methods and image analysis.

Safety and Toxicology

Preclinical Observations:

 Inrats, long-term (4 weeks) continuous i.v. infusion at doses up to 6 mg/kg/h did not show
evidence of renal or neurotoxicity.[3]
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e In mice, a dose of 10 mg/kg i.v. induced hypothermia.[4]

e The dose affecting motor coordination (ED50 of 14.6 mg/kg i.v. in mice) is approximately 5-9
times higher than the effective anticonvulsant doses.[1]

Human Clinical Trial Data (Cautionary):

 Clinical trials in acute ischemic stroke patients were terminated prematurely for safety
reasons.[2][5]

o Doses leading to a total of 525 mg over 48 hours resulted in a significant transient worsening
of neurological scores, primarily due to a reduction in consciousness (stupor and coma) in a
majority of patients.[5]

e These severe sedative effects preclude its use as a neuroprotective agent in stroke patients.

[5]

o Adverse effects on vision, including impaired color perception and blurred vision, were also
reported, likely due to the blockade of AMPA receptors in the retina.[2]

Researchers should be aware of the potent central nervous system depressant effects of
Fanapanel and carefully monitor animals for signs of excessive sedation, ataxia, and
hypothermia, especially at higher dose ranges. The narrow margin between efficacious and
side-effect-inducing doses necessitates careful dose-selection and study design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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